molecular formula C7H6BrCl B1273142 4-Bromo-2-chlorotoluene CAS No. 89794-02-5

4-Bromo-2-chlorotoluene

Cat. No.: B1273142
CAS No.: 89794-02-5
M. Wt: 205.48 g/mol
InChI Key: LIFMTDJMLRECMX-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4th and 2nd positions, respectively. This compound is a clear pale yellow liquid with a melting point of 43°C and a boiling point of 212°C . It is primarily used in organic synthesis and various chemical reactions.

Preparation Methods

4-Bromo-2-chlorotoluene can be synthesized through several methods. One common synthetic route involves the bromination of 2-chlorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . Another method involves the reduction of 4-bromo-2-nitrotoluene using a reducing agent like tin (Sn) and hydrochloric acid (HCl) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-Bromo-2-chlorotoluene undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Bromo-2-chlorotoluene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Bromo-2-chlorotoluene (4-BCT) is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in relation to cytochrome P450 enzymes. This article explores its synthesis, biological interactions, and potential applications in pharmaceuticals and toxicology.

Chemical Structure and Properties

This compound has the molecular formula C7_7H6_6BrCl and a molecular weight of 205.48 g/mol. Its structure features a toluene backbone with bromine and chlorine substituents at the 4 and 2 positions, respectively. This unique arrangement contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of 4-BCT can be achieved through various methods, including:

  • Nitration of 4-bromotoluene followed by reduction and chlorination.
  • Bromination of 2-chlorophenol in the presence of carbon tetrachloride .

These synthetic routes not only produce 4-BCT but also allow for the generation of derivatives that may exhibit enhanced biological properties.

Cytochrome P450 Inhibition

One of the most significant biological activities of 4-BCT is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism, impacting pharmacokinetics and potential drug-drug interactions. The inhibition of these enzymes suggests that 4-BCT could modify the metabolism of co-administered drugs, potentially leading to increased toxicity or altered therapeutic effects .

Table 1: Inhibition Profile of this compound on Cytochrome P450 Enzymes

EnzymeInhibition Effect
CYP1A2Yes
CYP2C9Yes
CYP2C19No
CYP3A4No
CYP2D6No

Metabolism Studies

Research indicates that 4-BCT can be metabolized into other compounds, such as 4-bromo-2-chlorophenol (BCP), which is a detoxification product of the pesticide profenofos. A study demonstrated that urinary levels of BCP increased significantly among agricultural workers exposed to profenofos, indicating potential use as a biomarker for exposure .

Kinetic Studies : In vitro studies using human liver microsomes have shown that specific cytochrome P450 enzymes (CYPs) are responsible for metabolizing profenofos to BCP. The kinetic parameters for these reactions were characterized, revealing that CYP2C19 had the highest intrinsic clearance rate .

Case Studies

  • Agricultural Exposure : A pilot study involving Egyptian agricultural workers showed elevated urinary BCP levels during pesticide application, suggesting that monitoring BCP could be useful for assessing exposure to organophosphate pesticides like profenofos .
  • Pharmacological Implications : The inhibition of CYP enzymes by 4-BCT raises concerns regarding its use in medicinal chemistry. Its potential to interact with various drugs necessitates further investigation into its safety profile and implications for drug development .

Properties

IUPAC Name

4-bromo-2-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFMTDJMLRECMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370792
Record name 4-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89794-02-5
Record name 4-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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